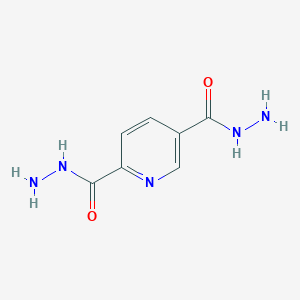

Pyridine-2,5-dicarbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,5-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-11-6(13)4-1-2-5(10-3-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPQUWGVUDNOLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289832 | |

| Record name | pyridine-2,5-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6011-55-8 | |

| Record name | 2, dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridine-2,5-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Pyridine-2,5-dicarbohydrazide

The synthesis of Pyridine-2,5-dicarbohydrazide is primarily achieved through a few established routes, each with distinct advantages and procedural nuances. These methods typically start from pyridine-2,5-dicarboxylic acid or its derivatives.

A prevalent and well-documented method for synthesizing Pyridine-2,5-dicarbohydrazide involves a two-step process. The first step is the conversion of pyridine-2,5-dicarboxylic acid to pyridine-2,5-dicarbonyl chloride. This is commonly achieved by reacting the dicarboxylic acid with thionyl chloride. The subsequent step involves the hydrazination of the resulting diacyl chloride with an excess of hydrazine (B178648) hydrate (B1144303), typically in an alcohol solvent like anhydrous ethanol (B145695). The reaction mixture is often refluxed to ensure completion. The final product, a white crystalline solid, is then purified through filtration and recrystallization.

Table 1: Optimized Parameters for Synthesis via Pyridine-2,5-dicarbonyl Chloride

| Parameter | Value |

|---|---|

| Preparation of Diacyl Chloride | |

| Molar Ratio (Dicarboxylic Acid:SOCl₂) | 1:3 |

| Temperature | 70–80°C |

| Duration | 4–6 hours |

| Yield | 85–90% |

| Hydrazination Reaction | |

| Solvent | Anhydrous ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 5–7 hours |

| Hydrazine Hydrate Ratio | 4:1 (excess) |

| Yield | 75–82% |

This table presents optimized reaction conditions for the synthesis of Pyridine-2,5-dicarbohydrazide from pyridine-2,5-dicarbonyl chloride and hydrazine hydrate.

An alternative pathway to Pyridine-2,5-dicarbohydrazide is through the hydrazinolysis of its corresponding diester derivatives, such as dimethyl or diethyl pyridine-2,5-dicarboxylate (B1236617). This method circumvents the use of thionyl chloride, which is a hazardous reagent. The synthesis begins with the esterification of pyridine-2,5-dicarboxylic acid, often catalyzed by an acid like concentrated sulfuric acid. nih.gov The resulting diester is then reacted with hydrazine hydrate to yield the desired dicarbohydrazide. nih.gov This reaction is typically carried out under reflux conditions. nih.gov While this route may involve an additional step, it is often preferred for its milder conditions and the avoidance of corrosive byproducts.

Table 2: Comparison of Synthetic Routes

| Feature | Acyl Chloride Route | Ester Hydrazinolysis Route |

|---|---|---|

| Starting Material | Pyridine-2,5-dicarboxylic acid | Pyridine-2,5-dicarboxylic acid |

| Key Intermediate | Pyridine-2,5-dicarbonyl chloride | Dimethyl/Diethyl pyridine-2,5-dicarboxylate |

| Reagents | Thionyl chloride, Hydrazine hydrate | Alcohol (e.g., Ethanol), Acid catalyst, Hydrazine hydrate |

| Byproducts | HCl, SO₂ | Water, Alcohol |

| Advantages | Often higher yield in the final step. | Avoids hazardous thionyl chloride, fewer corrosive byproducts. |

| Disadvantages | Use of hazardous and corrosive reagents. | May require an additional esterification step. |

This table provides a comparative overview of the two primary synthetic pathways to Pyridine-2,5-dicarbohydrazide.

Emerging research has focused on biocatalytic and enzymatic methods for producing precursors to pyridine-based compounds, which can then be chemically converted to derivatives like Pyridine-2,5-dicarbohydrazide. For instance, metabolically engineered microorganisms, such as Corynebacterium glutamicum, have been developed to produce pyridine (B92270) dicarboxylic acids from renewable feedstocks like glucose. pnas.org These bio-based precursors can then be subjected to the chemical synthesis routes described above. While still a developing area, enzymatic methods offer a more sustainable and environmentally friendly approach to generating the foundational molecules for the synthesis of Pyridine-2,5-dicarbohydrazide and its analogs. pnas.orgacs.org

Reaction Optimization and Kinetic Analysis in Synthesis

Optimizing the synthesis of Pyridine-2,5-dicarbohydrazide involves a careful analysis of various reaction parameters to maximize yield and purity while minimizing reaction time and byproducts.

Temperature is a critical factor in the synthesis of Pyridine-2,5-dicarbohydrazide. In the acyl chloride route, the initial formation of the diacyl chloride is typically performed at an elevated temperature of 70-80°C, while the subsequent hydrazination is carried out at the reflux temperature of the solvent, such as ethanol (78°C). For the ester hydrazinolysis route, the reaction is also generally conducted at an elevated temperature to drive the reaction to completion. nih.gov

The choice of solvent is also crucial. Polar solvents are generally preferred to ensure the solubility of the reactants. In the acyl chloride method, anhydrous ethanol is a common choice for the hydrazination step. For ester hydrazinolysis, ethanol is also frequently used. nih.gov The use of mixed solvent systems can also be employed to optimize solubility and reaction kinetics. arabjchem.org

Catalysis plays a significant role in enhancing the efficiency of the synthetic pathways to Pyridine-2,5-dicarbohydrazide. In the ester hydrazinolysis route, a strong acid catalyst, such as concentrated sulfuric acid, is essential for the initial esterification of pyridine-2,5-dicarboxylic acid. nih.gov

Industrial-Scale Production Considerations and Green Chemistry Principles

The large-scale synthesis of Pyridine-2,5-dicarbohydrazide and its precursors, such as Pyridine-2,5-dicarboxylic acid (PDCA), has been an area of significant research, focusing on improving efficiency, reducing environmental impact, and adhering to the principles of green chemistry. Traditional synthesis often begins with pyridine-2,5-dicarboxylic acid, which is converted to pyridine-2,5-dicarbonyl chloride before reacting with hydrazine. nih.govnih.gov Modern approaches aim to optimize this process through innovative techniques and sustainable practices.

Hybrid bio-chemical methods represent a significant step towards greener synthesis. One such approach uses genetically engineered Pseudomonas spp. to produce PDCA precursors from renewable sources. In a patented two-stage process, the bacterium converts 3,4-dihydroxybenzoic acid into 5-carboxy-2-hydroxymuconate-6-semialdehyde, which then cyclizes to 2,5-PDCA under acidic conditions. This bio-derived acid can then be converted to the target carbohydrazide (B1668358) through conventional chemical methods, thereby reducing the dependency on petrochemical feedstocks. Furthermore, the use of environmentally benign solvents like ethanol and oxidants such as hydrogen peroxide in related syntheses highlights a commitment to sustainable chemistry.

Continuous flow chemistry is emerging as a powerful technology for producing chemical compounds, offering advantages in efficiency, safety, and scalability over traditional batch processing. scispace.com For the synthesis of Pyridine-2,5-dicarbohydrazide precursors, modern industrial facilities have implemented continuous flow synthesis, particularly for the formation of the diacyl chloride intermediate. This technique utilizes tubular reactors, leading to significant improvements in process parameters. The application of continuous flow methods can lead to the rapid and efficient generation of compounds with high purity and minimal byproducts. scispace.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine-2,5-dicarbonyl Chloride Production

| Parameter | Continuous Flow (Tubular Reactor) | Traditional Batch Process |

|---|---|---|

| Space-Time Yield | 12.4 kg/m ³·h | Lower |

| Purity | 99.2% | Variable |

| Energy Consumption | 18% Lower | Higher |

Data sourced from reference

This demonstrates that continuous flow processes are not only more efficient but also align with green chemistry principles by reducing energy consumption.

Effective waste management is crucial for the economic and environmental viability of industrial-scale chemical production. In the synthesis of Pyridine-2,5-dicarbohydrazide, closed-loop systems have been developed to recover and reuse valuable materials, minimizing waste. These strategies are critical, especially when dealing with hazardous or expensive reagents like thionyl chloride and hydrazine.

Key recovery strategies include:

Hydrazine Recovery: Unreacted hydrazine can be recovered via distillation with an efficiency of up to 92%.

Thionyl Chloride Recovery: Recovery through gas scrubbing techniques can reach 85%.

Solvent Recovery: Molecular sieves can be used for azeotropic separation of ethanol/water mixtures.

Table 2: By-product Recovery Efficiency in Pyridine-2,5-dicarbohydrazide Synthesis

| Substance | Recovery Method | Recovery Efficiency (%) |

|---|---|---|

| Unreacted Hydrazine | Distillation | 92% |

| Thionyl Chloride (SOCl₂) | Gas Scrubbing | 85% |

Data sourced from reference

Chemical Reactivity and Derivatization Strategies

The chemical behavior of Pyridine-2,5-dicarbohydrazide is dictated by its distinct structural features: the electron-deficient pyridine ring and the nucleophilic hydrazide groups. This unique combination allows for a variety of chemical transformations, making it a versatile building block for more complex heterocyclic compounds. The pyridine ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, but it is highly reactive towards nucleophilic substitution. uoanbar.edu.iqwikipedia.org

The hydrazide functional groups of Pyridine-2,5-dicarbohydrazide can be oxidized. This reaction typically converts the carbohydrazide moieties into their corresponding carboxylic acid groups, yielding Pyridine-2,5-dicarboxylic acid. Common oxidizing agents used for this type of transformation include potassium permanganate (B83412) and hydrogen peroxide. In a related compound, Pyridine-2,5-dicarboxamide (B1311706), oxidation also leads to the formation of Pyridine-2,5-dicarboxylic acid using reagents like potassium permanganate or chromium trioxide.

Reduction of Pyridine-2,5-dicarbohydrazide targets the carbohydrazide groups. This transformation can yield Pyridine-2,5-dicarbohydrazine. In analogous structures like Pyridine-2,5-dicarboxamide, the amide groups can be reduced to amine groups using powerful reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in Pyridine-2,5-diamine. The pyridine ring itself can also be reduced to piperidine (B6355638) using hydrogen with a catalyst or sodium in ethanol. uoanbar.edu.iq

Pyridine-2,5-dicarbohydrazide can undergo nucleophilic substitution reactions where the hydrazide groups are displaced by other nucleophiles. This allows for the synthesis of a wide range of substituted pyridine derivatives. The reactivity of the pyridine ring towards nucleophiles is also a key feature. Due to the electronegative nitrogen atom, the ring is electron-deficient, particularly at the C2 and C4 positions, making it susceptible to nucleophilic attack. uoanbar.edu.iqwikipedia.org This inherent reactivity allows for the displacement of leaving groups on the ring, a common strategy in the derivatization of pyridine compounds. uoanbar.edu.iqgoogle.com

Table 3: Summary of Chemical Reactions for Pyridine-2,5-dicarbohydrazide

| Reaction Type | Reagents/Conditions | Product(s) |

|---|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide | Pyridine-2,5-dicarboxylic acid derivatives |

| Reduction | Reducing agents (e.g., LiAlH₄, NaBH₄) | Pyridine-2,5-dicarbohydrazine |

| Nucleophilic Substitution | Various nucleophiles | Substituted pyridine derivatives |

Data sourced from references

Synthesis of Bis-1,2,4-triazoles and Bis-1,3,4-thiadiazoles

Pyridine-2,5-dicarbohydrazide serves as a pivotal precursor for the synthesis of various heterocyclic systems, including fused and bis-heterocyclic compounds. Its two hydrazide functionalities provide reactive sites for the construction of bis-1,2,4-triazole and bis-1,3,4-thiadiazole rings, which are significant scaffolds in medicinal and materials chemistry. The synthetic strategies typically involve the formation of a key intermediate, bis(thiosemicarbazide), followed by selective cyclization under either basic or acidic conditions.

The initial step involves the reaction of pyridine-2,5-dicarbohydrazide with various alkyl or aryl isothiocyanates. This reaction proceeds by nucleophilic addition of the terminal amino groups of the dihydrazide to the electrophilic carbon of the isothiocyanate, affording the corresponding 2,2'-(pyridine-2,5-dicarbonyl)bis(N-substituted-hydrazine-1-carbothioamide), also known as bis(thiosemicarbazide) derivatives. researchgate.net

These bis(thiosemicarbazide) intermediates are then subjected to cyclization reactions, where the choice of catalyst (acid or base) dictates the resulting heterocyclic ring system. researchgate.net

Synthesis of Bis-1,2,4-triazoles

The transformation of bis(thiosemicarbazides) into bis-1,2,4-triazoles is achieved through base-catalyzed intramolecular dehydrative cyclization. nih.govresearchgate.net Refluxing the bis(thiosemicarbazide) intermediates in the presence of a strong base, such as aqueous sodium hydroxide, induces cyclization to furnish 5,5'-(pyridine-2,5-diyl)bis(4-substituted-4H-1,2,4-triazole-3-thiol) derivatives. The yields for this conversion are generally high, often ranging from 85% to 95%. nih.govresearchgate.net

An alternative route involves the reaction of the parent pyridine-2,5-dicarbohydrazide with carbon disulfide in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate, which also yields bis-triazole structures. rsc.org

Table 1: Synthesis of 5,5'-(Pyridine-2,5-diyl)bis(4-substituted-4H-1,2,4-triazole-3-thiol) Derivatives

| Substituent (R) | Intermediate | Cyclization Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl | 2,2'-(pyridine-2,5-dicarbonyl)bis(N-ethylhydrazine-1-carbothioamide) | NaOH (aq.) | 89% | researchgate.net |

| Phenyl | 2,2'-(pyridine-2,5-dicarbonyl)bis(N-phenylhydrazine-1-carbothioamide) | NaOH (aq.) | 95% | nih.gov |

| p-Tolyl | 2,2'-(pyridine-2,5-dicarbonyl)bis(N-(p-tolyl)hydrazine-1-carbothioamide) | NaOH (aq.) | 87% | researchgate.net |

| p-Methoxyphenyl | 2,2'-(pyridine-2,5-dicarbonyl)bis(N-(p-methoxyphenyl)hydrazine-1-carbothioamide) | NaOH (aq.) | 92% | nih.gov |

Synthesis of Bis-1,3,4-thiadiazoles

The same bis(thiosemicarbazide) intermediates used for triazole synthesis can be directed to form bis-1,3,4-thiadiazoles by switching the reaction conditions from basic to acidic. researchgate.net Treatment of the bis(thiosemicarbazide) derivatives with cold, concentrated sulfuric acid promotes a different mode of cyclization, yielding 5,5'-(pyridine-2,5-diyl)bis(2-(substituted-amino)-1,3,4-thiadiazole) compounds. researchgate.net

Direct synthesis of bis-1,3,4-thiadiazoles from dicarboxylic acids and their derivatives like dihydrazides is also a well-established method. For instance, reacting a dicarboxylic acid with thiosemicarbazide (B42300) in the presence of a strong dehydrating agent such as phosphorous oxychloride can yield bis(2-amino-1,3,4-thiadiazole) structures. mdpi.com Another common approach involves the reaction of the dihydrazide with carbon disulfide in a basic medium, followed by acid-catalyzed cyclization to give bis(5-mercapto-1,3,4-thiadiazole) derivatives. nih.gov

Table 2: Synthesis of 5,5'-(Pyridine-2,5-diyl)bis(2-(substituted-amino)-1,3,4-thiadiazole) Derivatives

| Substituent (R) | Intermediate | Cyclization Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| Ethylamino | 2,2'-(pyridine-2,5-dicarbonyl)bis(N-ethylhydrazine-1-carbothioamide) | H₂SO₄ (conc.) | 85% | researchgate.net |

| Phenylamino | 2,2'-(pyridine-2,5-dicarbonyl)bis(N-phenylhydrazine-1-carbothioamide) | H₂SO₄ (conc.) | 90% | researchgate.net |

| p-Tolylamino | 2,2'-(pyridine-2,5-dicarbonyl)bis(N-(p-tolyl)hydrazine-1-carbothioamide) | H₂SO₄ (conc.) | 84% | researchgate.net |

This divergent reactivity based on the pH of the cyclization medium highlights the utility of bis(thiosemicarbazide) derivatives derived from pyridine-2,5-dicarbohydrazide as versatile intermediates in heterocyclic synthesis.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Pyridine-2,5-dicarbohydrazide |

| Bis-1,2,4-triazoles |

| Bis-1,3,4-thiadiazoles |

| Alkyl isothiocyanate |

| Aryl isothiocyanate |

| 2,2'-(pyridine-2,5-dicarbonyl)bis(N-substituted-hydrazine-1-carbothioamide) |

| Bis(thiosemicarbazide) |

| Sodium hydroxide |

| 5,5'-(Pyridine-2,5-diyl)bis(4-substituted-4H-1,2,4-triazole-3-thiol) |

| Carbon disulfide |

| Potassium hydroxide |

| Hydrazine hydrate |

| Sulfuric acid |

| 5,5'-(Pyridine-2,5-diyl)bis(2-(substituted-amino)-1,3,4-thiadiazole) |

| Phosphorous oxychloride |

| Thiosemicarbazide |

| 2,2'-(pyridine-2,5-dicarbonyl)bis(N-ethylhydrazine-1-carbothioamide) |

| 2,2'-(pyridine-2,5-dicarbonyl)bis(N-phenylhydrazine-1-carbothioamide) |

| 2,2'-(pyridine-2,5-dicarbonyl)bis(N-(p-tolyl)hydrazine-1-carbothioamide) |

Advanced Spectroscopic and Structural Elucidation Techniques

Spectroscopic Validation Methods

Spectroscopic techniques are fundamental to confirming the molecular structure of Pyridine-2,5-dicarbohydrazide, with each method offering unique information about the compound's chemical makeup.

Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule. For Pyridine-2,5-dicarbohydrazide, the IR spectrum provides direct evidence for its key structural features. The characteristic absorption bands confirm the presence of both the hydrazide and pyridine (B92270) moieties.

Key diagnostic signals in the IR spectrum (KBr pellet) include a prominent N-H stretching vibration observed around 3320 cm⁻¹ and a strong carbonyl (C=O) stretching band at approximately 1665 cm⁻¹. cerist.dz The N-H stretch is characteristic of the amine groups in the hydrazide functions, while the carbonyl peak confirms the presence of the amide-like C=O bond within the carbohydrazide (B1668358) groups. cerist.dz The positions of these bands are influenced by hydrogen bonding within the crystal lattice. The spectrum also contains vibrations associated with the pyridine ring, although these can sometimes overlap with other signals.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule, allowing for unambiguous structural confirmation. The spectra for Pyridine-2,5-dicarbohydrazide, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), are consistent with its symmetric structure. cerist.dz

In the ¹H NMR spectrum, the protons of the pyridine ring and the hydrazide groups give distinct signals. cerist.dz A doublet observed at approximately δ 8.95 ppm corresponds to the two equivalent protons on the pyridine ring. cerist.dz A singlet appearing at around δ 4.25 ppm, integrating to four protons, is assigned to the two equivalent terminal amino (-NH₂) groups of the hydrazide functions. cerist.dz

The ¹³C NMR spectrum further corroborates the structure. A signal at δ 164.2 ppm is characteristic of the carbonyl carbon (C=O) in the carbohydrazide groups. cerist.dz Another key signal at δ 149.6 ppm is attributed to the carbon atoms (C2/C5) of the pyridine ring to which the carbohydrazide substituents are attached. cerist.dz

Table 1: ¹H NMR Spectral Data for Pyridine-2,5-dicarbohydrazide in DMSO-d₆

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.95 | Doublet (d) | 2H | Pyridine-H |

| 4.25 | Singlet (s) | 4H | -NH₂ |

Data sourced from Benchchem. cerist.dz

Table 2: ¹³C NMR Spectral Data for Pyridine-2,5-dicarbohydrazide in DMSO-d₆

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 164.2 | Carbonyl (C=O) |

| 149.6 | Pyridine C2/C5 |

Data sourced from Benchchem. cerist.dz

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For organic compounds like Pyridine-2,5-dicarbohydrazide, the absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The key chromophores in this molecule are the pyridine ring and the carbonyl groups of the hydrazide functions.

While specific experimental UV-Vis absorption data for pure Pyridine-2,5-dicarbohydrazide is not extensively detailed in the surveyed literature, its structure suggests the presence of π→π* and n→π* transitions. The aromatic pyridine system and the C=O double bonds contain π-electrons that can be excited to anti-bonding π* orbitals, typically resulting in strong absorption bands in the UV region. mdpi.comrsc.org Additionally, the lone pairs of electrons on the nitrogen and oxygen atoms (n-electrons) can be promoted to anti-bonding π* orbitals (n→π* transitions), which are generally weaker and may appear at longer wavelengths. mdpi.com In related pyridine dicarboxylic acid ester complexes, intense UV bands assignable to ligand-centered π–π* transitions are observed around 260-290 nm. mdpi.com

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction analysis allows for the complete determination of a molecule's structure in the solid state, including its conformation and packing in the crystal lattice. As of the current literature survey, a complete single-crystal structure determination for Pyridine-2,5-dicarbohydrazide has not been reported.

However, analysis of related structures indicates that the molecule's geometry is conducive to forming extensive hydrogen bonding networks via the carbonyl oxygen atoms and the terminal amino groups. cerist.dz The planarity of the molecule can be influenced by the dihedral angles between the pyridine ring and the two carbohydrazide planes, which can vary based on crystal packing forces. cerist.dz

For comparative purposes, the crystal structure of the closely related isomer, Pyridine-2,6-dicarbohydrazide (B1583541) , has been determined. It crystallizes in the monoclinic system with the space group P2₁/c. This structural information provides a valuable model for understanding the potential solid-state conformation and intermolecular interactions of such compounds.

Table 3: Comparative Crystallographic Data for the Isomer Pyridine-2,6-dicarbohydrazide

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₉N₅O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8590 (7) |

| b (Å) | 22.669 (4) |

| c (Å) | 9.9220 (17) |

| β (°) | 97.972 (3) |

| Volume (ų) | 859.6 (3) |

| Z | 4 |

Data obtained for the isomer Pyridine-2,6-dicarbohydrazide. researchgate.net

Powder X-ray Diffraction (PXRD) is a crucial technique for assessing the phase purity of a crystalline material. The method involves irradiating a powdered sample with X-rays and measuring the diffraction pattern, which serves as a unique fingerprint for a specific crystalline phase.

In the context of Pyridine-2,5-dicarbohydrazide synthesis and its subsequent use in forming coordination polymers, PXRD is essential for quality control. tandfonline.comsemanticscholar.org The experimental PXRD pattern of a synthesized batch is compared against a simulated pattern generated from single-crystal X-ray diffraction data (when available). tandfonline.com A match between the experimental and simulated patterns confirms the identity and phase purity of the bulk sample. tandfonline.com Furthermore, the absence of peaks corresponding to starting materials or potential by-products validates the completeness of the reaction and the effectiveness of the purification process. semanticscholar.org

Crystallographic Parameters and Space Group Analysis

The crystal of this polymer belongs to the monoclinic system and was assigned the space group P2(1)/c. tandfonline.com The analysis revealed that each Cd(II) atom exhibits a distorted pentagonal-bipyramidal geometry. It is coordinated by three nitrogen atoms and three oxygen atoms from three distinct Pyridine-2,5-dicarbohydrazide ligands, along with one water molecule. tandfonline.com A notable structural feature is the formation of dimeric units where two Cd(II) atoms are bridged by two carbohydrazide groups from the ligands. These dimeric units are further interconnected by the Pyridine-2,5-dicarbohydrazide ligand, extending the structure into a two-dimensional (4,4)-network. tandfonline.com

The detailed crystallographic parameters for the Cd(II) coordination polymer are presented below.

Table 1: Crystallographic Data for [Cd(2,5-pdch)(H₂O)]n·2n(ClO₄)·nH₂O

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₁₃CdCl₂N₅O₁₂ |

| Formula Weight (Mr) | 542.52 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 10.905(2) |

| b (Å) | 11.602(1) |

| c (Å) | 15.034(2) |

| **β (°) ** | 117.794(10) |

| **Volume (ų) ** | 1682.8(4) |

| Z | 4 |

| **Calculated Density (Dc) (g/cm³) ** | 2.141 |

| Radiation (λ, Å) | MoKα (0.71073) |

| F(000) | 1072 |

| Final R indices [I > 2σ(I)] | R = 0.0608, wR = 0.1329 |

Data sourced from a study on the new two-dimensional Cd(II) coordination polymer constructed by Pyridine-2,5-dicarbohydrazide. tandfonline.com

Elemental and Thermal Analysis Techniques

Elemental and thermal analyses are fundamental techniques used to confirm the composition and thermal stability of a compound.

Elemental Analysis

Elemental analysis provides the percentage composition of elements within a compound, which is crucial for verifying its empirical formula. For Pyridine-2,5-dicarbohydrazide (C₇H₉N₅O₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent atoms. While specific experimental findings for the free ligand were not detailed in the reviewed sources, the synthesis from dimethyl pyridine-2,5-dicarboxylate (B1236617) and hydrazine (B178648) hydrate (B1144303) is well-documented. nih.gov The calculated values serve as a benchmark for experimental verification.

**Table 2: Theoretical Elemental Composition of Pyridine-2,5-dicarbohydrazide (C₇H₉N₅O₂) **

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 42.65 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.60 |

| Nitrogen | N | 14.007 | 5 | 70.035 | 35.54 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.23 |

| Total | | | | 197.182 | 100.00 |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and phase changes of a material as a function of temperature. Specific TGA/DTA data for the free Pyridine-2,5-dicarbohydrazide ligand is limited in the available literature. However, thermal analyses of its metal complexes have been reported, offering insights into its stability once coordinated. For instance, a 2-Methylimidazolium pyridine-2,5-dicarboxylato zinc(II) dihydrate complex demonstrated high thermal stability, with an exothermic decomposition occurring at 400 °C according to TG-DTA results. tandfonline.com Similarly, studies on copper(II) complexes of the related pyridine-2,5-dicarboxylic acid show decomposition beginning at temperatures ranging from 87 °C to 112 °C. semanticscholar.org The thermal stability of various other metal-organic frameworks involving pyridine-2,5-dicarboxylic acid has also been investigated, showing stability up to approximately 390°C in some cases. researchgate.net These findings suggest that the thermal stability of Pyridine-2,5-dicarbohydrazide can be significantly influenced by its coordination environment.

Coordination Chemistry of Pyridine 2,5 Dicarbohydrazide As a Ligand

Ligand Design Principles and Coordination Modes

The coordination behavior of pyridine-2,5-dicarbohydrazide is dictated by the presence of multiple donor atoms, including the pyridine (B92270) nitrogen and the oxygen and nitrogen atoms of the hydrazide groups. This arrangement allows for both chelation and bridging, contributing to the formation of a wide array of coordination compounds. dergipark.org.tr

Chelation via Pyridine Nitrogen and Hydrazide Oxygen/Nitrogen Donors

Pyridine-2,5-dicarbohydrazide can act as a chelating ligand, binding to a metal center through the pyridine nitrogen and the oxygen or nitrogen atoms of one or both hydrazide moieties. This chelation results in the formation of stable five- or six-membered rings, enhancing the thermodynamic stability of the resulting complexes. The specific coordination mode is often influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands. For instance, in some complexes, the ligand coordinates as a bidentate donor, utilizing the pyridine nitrogen and one of the hydrazide oxygens. In other cases, it can act as a tridentate ligand, involving the pyridine nitrogen and both hydrazide groups.

Bridging Ligand Roles in Metal-Organic Frameworks and Polymers

Beyond simple chelation, pyridine-2,5-dicarbohydrazide and its parent compound, pyridine-2,5-dicarboxylic acid, are effective bridging ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers. dergipark.org.trsemanticscholar.orgrsc.org The two carbohydrazide (B1668358) or carboxylate groups, being in para positions, can coordinate to different metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. dergipark.org.trsemanticscholar.orgresearchgate.net The resulting frameworks often exhibit interesting properties such as porosity, which is relevant for applications in gas storage and separation. osti.govresearchgate.net The ability to form hydrogen bonds and π-π stacking interactions further stabilizes these supramolecular assemblies. semanticscholar.orgtandfonline.com

Synthesis and Characterization of Metal Complexes

A variety of metal complexes of pyridine-2,5-dicarbohydrazide and its derivatives have been synthesized and characterized using various spectroscopic and analytical techniques.

Complexation with Transition Metals (e.g., Cu(II), Co(II), Ni(II), Zn(II), Mn(II))

Pyridine-2,5-dicarbohydrazide and its dicarboxylate analogue readily form complexes with a range of divalent transition metal ions, including copper(II), cobalt(II), nickel(II), zinc(II), and manganese(II). dergipark.org.trnih.govresearchgate.netacs.org The synthesis of these complexes is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, sometimes under hydrothermal conditions. dergipark.org.trtandfonline.com The resulting complexes exhibit diverse coordination geometries, such as octahedral, square-pyramidal, and tetrahedral, depending on the metal ion and the stoichiometry of the reactants. tandfonline.comresearchgate.nettandfonline.com

Table 1: Examples of Transition Metal Complexes with Pyridine-2,5-dicarboxylate (B1236617) and Related Ligands

| Metal Ion | Ligand(s) | Complex Formula | Coordination Geometry | Reference(s) |

| Cu(II) | Pyridine-2,5-dicarboxylic acid, 2-(aminoethyl)pyridine | [Cu(2,5-pydc)(2-aepy)(H₂O)]·H₂O | Square-pyramidal | semanticscholar.orgtandfonline.comtandfonline.com |

| Co(II) | Pyridine-2,5-dicarboxylic acid, 1,10-phenanthroline (B135089) | [Co(Hpydc)₂(phen)]·H₂O | Distorted Octahedral | nih.gov |

| Ni(II) | Pyridine-2,5-dicarboxylic acid, 2,2′-bipyridine | [Ni(pydc)(bipy)₂]·7H₂O | Distorted Octahedral | researchgate.netplu.mx |

| Zn(II) | Pyridine-2,5-dicarboxylic acid, 1,10-phenanthroline | [Zn(pydc)(phen)(H₂O)₂]·H₂O | Not specified | nih.gov |

| Mn(II) | Pyridine-2,5-dicarboxylic acid N-oxide, 1,10-phenanthroline | [Mn₂(pydco)₂(phen)₂(H₂O)₂]·2H₂O | Distorted Octahedral | tandfonline.comnih.govfigshare.com |

Synthesis of Homo- and Heterometallic Complexes

The versatility of pyridine-2,5-dicarboxylate as a bridging ligand has been exploited in the synthesis of both homometallic and heterometallic coordination polymers. dergipark.org.tr Homometallic systems involve a single type of metal ion, while heterometallic complexes incorporate two or more different metal centers. The synthesis of heterometallic frameworks, such as those containing both a d-block transition metal and an f-block lanthanide, has led to materials with interesting magnetic and luminescent properties. researchgate.netrsc.orgacs.orgugent.be For example, heterometallic Sr(II)-M(II) (M = Cu, Co, Ni, Zn) coordination polymers based on pyridine-2,5-dicarboxylic acid have been reported. rsc.orgresearchgate.net

Table 2: Examples of Homo- and Heterometallic Complexes

| Complex Type | Metal Ions | Ligand | Complex Formula | Structural Feature | Reference(s) |

| Homometallic | Mn(II) | Pyridine-2,5-dicarboxylic acid N-oxide, 1,10-phenanthroline | [Mn₂(pydco)₂(phen)₂(H₂O)₂]·2H₂O | Dimeric structure | tandfonline.comnih.govfigshare.com |

| Heterometallic | La(III), Cu(II), K(I) | Pyridine-2,5-dicarboxylic acid | {[LaCu₂K(pydc)₄(H₂O)₉]·H₂O}n | 2D net structure | acs.orgugent.be |

| Heterometallic | Sm(III), Cu(II) | Pyridine-2,5-dicarboxylic acid | {[Sm₂Cu(pydc)₄(H₂O)₈]·H₂O}n | 2D net structure | acs.orgugent.be |

| Heterometallic | Sr(II), Cu(II) | Pyridine-2,5-dicarboxylic acid | [CuSr(pydc)₂(H₂O)₄]n | Coordination polymer | rsc.orgresearchgate.net |

Influence of Co-ligands (e.g., 1,10-phenanthroline, 2,2′-bipyridine) on Coordination

The introduction of co-ligands, such as 1,10-phenanthroline (phen) and 2,2′-bipyridine (bipy), can significantly influence the coordination environment and the final structure of the metal complexes. dergipark.org.trtandfonline.comrsc.orgajol.info These aromatic diimine ligands can occupy coordination sites on the metal center, preventing the formation of highly extended polymeric structures and favoring the formation of discrete mononuclear or dinuclear complexes. nih.govresearchgate.net The presence of these co-ligands can also impact the electronic properties and reactivity of the resulting complexes. For instance, mixed-ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) with pyridine-2,5-dicarboxylate and 1,10-phenanthroline have been synthesized and characterized, demonstrating a range of coordination modes and geometries. nih.gov Similarly, complexes with 2,2'-bipyridine (B1663995) have been reported for several transition metals. researchgate.netresearchgate.net

Geometry and Stereochemistry of Coordination Complexes

The spatial arrangement of atoms in coordination complexes of Pyridine-2,5-dicarbohydrazide is dictated by the coordination number of the central metal ion and the ligand's binding modes. The carbohydrazide groups, along with the pyridine nitrogen, offer multiple potential coordination sites. This allows for the formation of various geometries, with square-pyramidal and octahedral configurations being notable possibilities.

Square-Pyramidal and Octahedral Geometries

While Pyridine-2,5-dicarbohydrazide possesses the necessary donor atoms (N, O) to support various coordination geometries, specific crystallographic studies detailing the square-pyramidal and octahedral structures of its complexes are not extensively documented in the provided research. However, related molecules, such as the N-oxide and carboxylate derivatives of pyridine, have been shown to form such geometries.

Octahedral Geometry: In complexes with a coordination number of six, an octahedral geometry is common. For instance, Ni(II) complexes with the related pyridine-2,5-dicarboxylate (pydc) ligand, such as [Ni(pydc)(bipy)₂]·7H₂O, exhibit a distorted octahedral geometry where the Ni(II) ion is coordinated by two bidentate bipyridine ligands and one pydc dianion. researchgate.net Similarly, a mononuclear cobalt(II) complex with the same ligand, [Co(Hpydc)₂(H₂O)₂], shows a slightly distorted octahedral geometry around the cobalt atom. A centrosymmetric Zn(II) cation in a complex with pyridine-2,5-dicarboxylate was also found to have a distorted octahedral geometry. iucr.org These examples suggest that Pyridine-2,5-dicarbohydrazide could likewise participate in forming octahedral complexes, likely acting as a bidentate or tridentate ligand in conjunction with other ligands or solvent molecules filling the remaining coordination sites.

Square-Pyramidal Geometry: Five-coordinate complexes often adopt either a trigonal-bipyramidal or a square-pyramidal geometry. Complexes of Cu(II) with pyridine-2,5-dicarboxylate have been observed to display square-pyramidal geometry. researchgate.net The flexibility of the carbohydrazide groups in Pyridine-2,5-dicarbohydrazide could potentially favor the formation of square-pyramidal structures with certain metal ions, particularly those like Cu(II) that are prone to such coordination.

Structural Distortions and Coordination Environments

The ideal geometries of coordination complexes are often subject to structural distortions. These distortions arise from factors such as the electronic configuration of the metal ion (e.g., the Jahn-Teller effect in Cu(II) complexes), steric hindrance between ligands, and the constraints imposed by the ligand's bite angle.

Solution Studies of Metal Ion Interaction

Investigating the interaction of ligands with metal ions in solution is crucial for understanding their binding affinity and the stability of the resulting complexes. Techniques such as polarography, spectrophotometry, and NMR spectroscopy are employed to determine these properties. vu.lt

Stability Constants and Binding Affinity

Stability constants (β) provide a quantitative measure of the binding affinity between a ligand and a metal ion in solution. High stability constants indicate the formation of strong, stable complexes.

While specific studies determining the stability constants for Pyridine-2,5-dicarbohydrazide are not detailed in the available search results, research on its precursor, pyridine-2,5-dicarboxylic acid (H₂pdca), provides insight into the binding affinities of this class of ligands. Studies on H₂pdca with various divalent metal ions have yielded stability constants for the formation of 1:1 and 1:2 metal-ligand complexes. vu.ltwiley.com

The following table summarizes the stability constants for complexes of pyridine-2,5-dicarboxylic acid with several metal ions, as determined by polarography. It is important to note that this data pertains to the dicarboxylic acid, not the dicarbohydrazide, but illustrates the type of data obtained from such studies.

| Metal Ion | Major Species Formed | log β₂ | Reference |

| Zn(II) | [Zn(pdca)₂]²⁻ | 12.0 | vu.lt |

| Cd(II) | [Cd(pdca)] | 4.5 (log β₁) | vu.lt |

| Cu(II) | [Cu(pdca)₂]²⁻ | 14.1 | vu.lt |

The data shows that Cu(II) forms the most stable complex among the investigated ions, while the Cd(II) complex is relatively weak. vu.lt The formation of both 1:1 and 1:2 complexes was observed for Zn(II) in solution. vu.lt The carbohydrazide functional groups on Pyridine-2,5-dicarbohydrazide are known to be effective metal binding sites, suggesting that it would also form stable complexes, though their specific stability constants would require dedicated experimental determination.

Supramolecular Chemistry and Self Assembly Processes

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonds are the predominant forces directing the self-assembly in pyridine-2,5-dicarbohydrazide and its analogs. The carbohydrazide (B1668358) groups are particularly effective at forming robust and extensive hydrogen-bonding networks. The molecular geometry allows for significant hydrogen bonding capabilities through both the carbonyl oxygen atoms and the terminal amino nitrogen atoms. These interactions, which include O–H···O, N–H···O, N–H···N, and C–H···O bonds, create specific patterns or synthons that dictate the final crystal packing. acs.orgirb.hrdergipark.org.tr In related systems, such as proton transfer salts involving pyridine (B92270) dicarboxylates, these supramolecular structures are stabilized by intramolecular and intermolecular interactions like O–H···O, O–H···N, N–H···O, and N–H···N. dergipark.org.tr

Detailed crystallographic studies of related pyridine-2,5-dicarboxylate (B1236617) compounds reveal the critical role of specific hydrogen bonds in stabilizing their solid-state structures.

N–H···O and N–H···N Bonds: In the crystal structure of a salt formed from pyridine-2,5-dicarboxylic acid, N—H⋯O and N—H⋯N hydrogen bonds are primary linking forces. iucr.org For instance, in the crystal structure of diethylenetriaminium pyridine-2,5-dicarboxylate, cations and anions are connected through these types of hydrogen bonds. iucr.org Similarly, studies on pyridine-2,6-dicarbohydrazide (B1583541) show that N—H⋯O hydrogen bonds interconnect the molecules. researchgate.net In salts of pyridine-2,5-dicarboxylic acid N-oxide, extensive networks of O–H···O, N–H···O, N–H···N, and C–H···O hydrogen bonds are observed, forming predictable supramolecular synthons. acs.orgirb.hr

O–H···O Bonds: In metal complexes of pyridine-2,5-dicarboxylic acid containing water molecules, O–H···O hydrogen bonds are crucial. tandfonline.comnih.govrsc.org For example, in a manganese(II) complex, coordinated water molecules form hydrogen bonds with carboxylic oxygen atoms of adjacent molecules (with a donor-acceptor distance of 2.629 Å), contributing to the stability of the lattice. tandfonline.com These interactions can link molecular units into larger assemblies. nih.govrsc.org

The table below summarizes typical hydrogen bond interactions found in the crystal structures of compounds related to pyridine-2,5-dicarbohydrazide.

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Assembly | Source |

| O–H···O | Coordinated H₂O | Carboxylate Oxygen | 2.629 | Lattice stabilization, formation of 3D networks | tandfonline.com |

| N–H···O | Amine/Amide N-H | Carbonyl/Carboxylate Oxygen | - | Linking cations and anions, forming chains and networks | acs.orgirb.hriucr.orgresearchgate.netnih.gov |

| N–H···N | Amine N-H | Pyridine/Nitrate Nitrogen | - | Formation of 3D networks | acs.orgirb.hriucr.org |

| C–H···O | Aromatic/Aliphatic C-H | Carbonyl/Carboxylate Oxygen | - | Secondary stabilization of crystal packing | acs.orgirb.hriucr.orgnih.gov |

π-Stacking Interactions in Solid-State Assemblies

In addition to hydrogen bonding, π-stacking interactions between the aromatic pyridine rings are significant in the solid-state assembly of pyridine-2,5-dicarbohydrazide and its derivatives. nih.govrsc.org These interactions act as structure-directing forces, often working in concert with hydrogen bonds to build complex architectures. tandfonline.comnih.gov The aromatic π-stacking interactions observed between the rings of cyclic ligands are crucial for developing materials with specific properties. mdpi.com

The table below details examples of π-stacking interactions in related structures.

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Plane-to-Plane Distance (Å) | Architectural Role | Source |

| Pyridyl (anion) and Pyridyl (cation) | 3.796 | - | Formation of 2D layers | acs.org |

| Pyridyl and Phenyl | 3.507 | - | Formation of double chains | acs.org |

| Aromatic Rings in Mn complex | 3.77 | 3.53 | Linking dimers into 2D layers | nih.govrsc.org |

Formation of Supramolecular Architectures

The interplay of hydrogen bonding and π-stacking interactions directs the self-assembly of pyridine-2,5-dicarbohydrazide-related molecules into a variety of ordered supramolecular architectures, ranging from one-dimensional chains to complex three-dimensional frameworks. tandfonline.comrsc.org The specific architecture is often influenced by factors such as the presence of co-formers, metal ions, or solvent molecules.

The formation of one-dimensional chains is a common self-assembly motif. irb.hr These chains are typically formed through strong, directional interactions like hydrogen bonds. For instance, in a salt of pyridine-2,5-dicarboxylic acid N-oxide, dimeric motifs are connected by N–H···O hydrogen bonds to form 1D linear chains. acs.orgirb.hr In another structure, hydrogen-bonded double chains are formed, which consist of alternating cationic and anionic components. acs.org Metal complexes can also form 1D chains; in a cobalt(II) complex with pyridine-2,5-dicarboxylic acid, Co(II) ions are bound to the ligands, forming a 1D chain structure. dergipark.org.tr These chains can then serve as building blocks for higher-dimensional structures.

One-dimensional chains can be further organized into two-dimensional layered networks through weaker intermolecular forces. tandfonline.comrsc.org In several structures, π-stacking interactions link adjacent 1D chains to form 2D sheets. acs.org For example, linear chains connected via π-stacking between pyridyl rings form 2D layers. acs.org In metal-organic frameworks, π-interactions between aromatic rings can link dimers to create 2D supramolecular layers. nih.govrsc.org Hydrogen bonds also play a role in extending structures into two dimensions. In a cobalt complex, 1D chains are linked by hydrogen bonds between coordinated water molecules and uncoordinated carboxylate oxygen atoms, creating an H-bonded 2D structure. dergipark.org.tr Similarly, in complexes with lanthanide ions, 1D zigzag chains can be linked by π-π interactions to form a 2D supramolecular framework. acs.org

The final step in the self-assembly process is often the extension of 1D or 2D structures into a 3D supramolecular framework. tandfonline.comirb.hrrsc.org This is typically achieved by a combination of intermolecular forces that link the lower-dimensional motifs. Hydrogen bonds are frequently responsible for connecting 2D layers into a 3D architecture. nih.govrsc.org For example, intermolecular hydrogen bonds between layers can create a stable 3D supramolecular network. tandfonline.comrsc.org In the crystal structure of pyridine-2,6-dicarbohydrazide, N—H⋯O hydrogen bonds interconnect molecules to form a three-dimensional network. researchgate.net Similarly, in a cobalt(II) complex of pyridine-2,5-dicarboxylic acid, intermolecular hydrogen bonds are crucial for the construction of the 3D supramolecular network. tandfonline.com Weak C—H···π interactions can also contribute to the stabilization of the 3D crystal structure. iucr.org

Crystal Engineering Concepts

Crystal engineering focuses on the design and synthesis of new crystalline solids with desired properties by understanding and controlling intermolecular interactions. acs.org For molecules like Pyridine-2,5-dicarbohydrazide, which are rich in hydrogen bond donors (N-H) and acceptors (C=O, pyridine nitrogen), these interactions are the primary tools for directed self-assembly. The strategic placement of these functional groups on the pyridine scaffold is not accidental; it allows for the formation of predictable structural motifs, known as supramolecular synthons, which are the building blocks of the final crystal lattice. acs.org The principles are well-illustrated by studies on the closely related Pyridine-2,5-dicarboxylic acid, which show its capacity to form diverse supramolecular structures through coordination bonds, hydrogen bonding, and π–π stacking interactions. tandfonline.comrsc.org

Design Principles for Directed Self-Assembly

The rational design of crystalline materials using Pyridine-2,5-dicarbohydrazide and its analogues hinges on the predictable nature of non-covalent interactions, especially hydrogen bonds. The carbohydrazide groups are particularly effective in this regard, offering multiple sites for forming robust and directional hydrogen bonds that can guide molecules into specific arrangements, leading to complex supermolecular assemblies with layered or network structures.

A primary design principle involves the use of supramolecular synthons—reliable and repeating patterns of intermolecular interactions. Research on the N-oxide derivative of the parent dicarboxylic acid demonstrates this concept powerfully. When combined with various organic bases (acting as counterions), Pyridine-2,5-dicarboxylic acid N-oxide consistently forms specific, base-dependent supramolecular synthons. acs.org For instance, when paired with cations containing an α-aminopyridinium moiety, a recurrent R²₂(8) hydrogen-bonded motif is observed, showcasing how the choice of a complementary molecule can direct the assembly process in a predictable manner. acs.org

Another key design principle is coordination-driven self-assembly, where metal ions act as nodes to connect the organic ligands. Pyridine-based dicarboxylic acids are widely used as linkers in coordination chemistry for this purpose. acs.org The carboxylate groups can adopt various coordination modes (e.g., monodentate, bidentate, bridging), and the pyridine nitrogen can also bind to a metal center. semanticscholar.org This versatility allows for the construction of a wide array of architectures, from simple mononuclear complexes to intricate three-dimensional supramolecular networks, as seen in the structures formed by Pyridine-2,5-dicarboxylic acid with manganese(II) and cobalt(II). tandfonline.comtandfonline.com The final structure is guided by the coordination preferences of the metal ion and the geometry of the ligand. researchgate.net

| Interaction/Motif | Description | Governing Principle | Example System | Reference |

|---|---|---|---|---|

| R²₂(8) Supramolecular Synthon | A robust ring motif formed by two hydrogen bonds between the dicarboxylate and a complementary counterion. | Charge-assisted hydrogen bonding between acid and base. | Pyridine-2,5-dicarboxylic acid N-oxide with 2-aminopyrimidine (B69317). | acs.org |

| Polymeric Chains | Acid molecules linked end-to-end via O-H···O hydrogen bonds. | Hydrogen bonding between carboxyl groups. | Miconazole salts of Pyridine-2,5-dicarboxylic acid. | acs.org |

| 3D Supramolecular Network | An extended architecture built from metal ions linked by the dicarboxylate ligand. | Coordination-driven self-assembly. | Mn(II) complex with Pyridine-2,5-dicarboxylic acid. | tandfonline.com |

| π-π Stacking | Parallel stacking of pyridine rings, contributing to crystal stability. | Aromatic interactions. | Zinc and Manganese complexes of Pyridine-2,5-dicarboxylic acid N-oxide. | rsc.org |

Influence of Counterions and Solvent Systems on Crystal Packing

The final solid-state structure of an ionic compound is critically dependent on its environment during crystallization, particularly the nature of the counterions and the solvent system used. researchgate.net These components can dramatically alter the crystal packing by participating in or modifying the network of intermolecular interactions.

Influence of Counterions: The choice of counterion is a powerful tool in crystal engineering. A systematic study on salts of Pyridine-2,5-dicarboxylic acid N-oxide (H₂pydco) with a series of different organic bases (forming cations) elegantly illustrates this point. acs.orgresearchgate.net The identity of the cation directly influences the resulting hydrogen bond network and, consequently, the entire crystal structure. For example, co-crystallization with 2-aminopyrimidine or 2-amino-6-methylpyridine (B158447) results in structures featuring a characteristic R²₂(8) hydrogen-bonded motif with the Hpydco⁻ anion. acs.org However, when bases lacking the specific α-aminopyridinium moiety, such as 1,10-phenanthroline (B135089) or 9-aminoacridine, are used, completely different hydrogen-bonding patterns emerge. acs.org This demonstrates that the counterion is not a passive spectator but an active director of the supramolecular assembly. The variation in the cation's size, shape, and distribution of hydrogen bond donors dictates the final packing arrangement, leading to different crystal symmetries and unit cell parameters. acs.org

| Compound System (Anion: Hpydco⁻) | Cation (Counterion) | Crystal System | Space Group | Key Supramolecular Feature | Reference |

|---|---|---|---|---|---|

| (Htata)⁺(Hpydco)⁻ | 2,4,6-triamino-1,3,5-triazine | Monoclinic | P2₁/n | R²₂(8) hydrogen-bonded motif. | acs.org |

| (H2a-pym)⁺(Hpydco)⁻ | 2-aminopyrimidine | Triclinic | P-1 | R²₂(8) hydrogen-bonded motif. | acs.orgacs.org |

| (H2a-6mpy)⁺(Hpydco)⁻ | 2-amino-6-methylpyridine | Orthorhombic / Monoclinic | P2₁2₁2₁ / P2₁/n | Two polymorphs exist; both feature the R²₂(8) motif. | acs.org |

| (Hphen)⁺(Hpydco)⁻ | 1,10-phenanthroline | Triclinic | P-1 | Different hydrogen-bonding pattern; lacks the R²₂(8) motif. | acs.orgresearchgate.net |

| [(H9a-acr)⁺(Hpydco)⁻]·EtOH | 9-aminoacridine | Triclinic | P-1 | Different hydrogen-bonding pattern; incorporates solvent. | acs.orgresearchgate.net |

Influence of Solvent Systems: Solvent molecules can act as more than just the medium for crystallization; they can become integral components of the final crystal structure. In many coordination complexes and salts of pyridine dicarboxylic acids, solvent molecules like water or ethanol (B145695) are found in the crystal lattice, where they are referred to as molecules of crystallization. acs.orgresearchgate.net These entrapped solvents play a crucial structural role by forming hydrogen bonds, often acting as bridges between cations and anions or between different complex units. researchgate.net For instance, in a nickel(II) complex with Pyridine-2,5-dicarboxylate, intermolecular hydrogen bonds involving water molecules link the individual complex molecules into a stable structure. researchgate.net The presence of solvent can lead to different crystalline forms (solvates) compared to when the crystal is grown in its absence (non-solvate). Studies on related dicarboxamides show that in solvated crystals, the hydrogen bond network is often based on water molecules connecting to the primary components, whereas non-solvated crystals form direct hydrogen bonds between the molecules themselves. mdpi.com Therefore, the choice of solvent, its polarity, and its ability to form hydrogen bonds can determine the stoichiometry, stability, and ultimate architecture of the crystalline product. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of molecules like Pyridine-2,5-dicarbohydrazide.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. By minimizing the total energy of the system, DFT can predict bond lengths, bond angles, and dihedral angles. For pyridine (B92270) derivatives, DFT has been successfully used to obtain optimized geometries that are in good agreement with experimental data from X-ray crystallography. nih.govnih.gov The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the exchange-correlation energy. researchgate.netmdpi.com Studies on related pyridine dicarboxylic acids have shown that these molecules possess good planar geometries. electrochemsci.org The electronic structure, including the distribution of electron density and charge allocation on different atoms, can also be calculated, providing insights into the molecule's reactivity. nih.gov

Theoretical vibrational frequencies can be computed using DFT once the molecule's geometry has been optimized. These calculations predict the frequencies of fundamental vibrational modes, which correspond to the peaks observed in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.netnih.gov For pyridine-related compounds, DFT calculations have been shown to reproduce experimental vibrational spectra with good accuracy, although calculated frequencies are often scaled to better match experimental values due to approximations in the theoretical model. researchgate.netnih.gov

Studies on the closely related Pyridine-2,5-dicarboxylic acid have utilized DFT (B3LYP/6-311++G(d,p)) to compute vibrational frequencies and make unambiguous assignments for all fundamental modes based on Potential Energy Distribution (PED). researchgate.net The characteristic vibrational modes for pyridine derivatives include C-H stretching, C-N stretching, C-C stretching, and various in-plane and out-of-plane bending vibrations. researchgate.netsid.irnih.gov

Table 1: Selected Calculated Vibrational Frequencies for Pyridine Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Pyridyl C-H Stretching | 3000–3100 | sid.ir |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govscirp.org A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations are a standard method for computing the energies of the HOMO and LUMO. electrochemsci.orgscirp.org For various pyridine derivatives, the HOMO-LUMO gap has been calculated to understand their electronic behavior and potential as corrosion inhibitors or in other applications. electrochemsci.orgresearchgate.net For instance, a study on pyridine dicarboxylic acids, including the 2,5-isomer, calculated quantum chemical parameters such as HOMO and LUMO energies to evaluate their properties. electrochemsci.orgresearchgate.net These calculations help in understanding the charge transfer that can occur within the molecule. scirp.orgnih.gov

Table 2: Calculated Quantum Chemical Parameters for 2,5-Pyridine Dicarboxylic Acid

| Parameter | Value (eV) |

|---|---|

| EHOMO | -8.11 |

| ELUMO | -3.00 |

Data sourced from a DFT study on pyridine dicarboxylic acids. electrochemsci.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting and understanding a molecule's reactive sites. mdpi.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. nih.gov Red areas, representing negative potential, are rich in electrons and are susceptible to electrophilic attack, while blue areas, with positive potential, are electron-poor and prone to nucleophilic attack. nih.govmdpi.com

MEP analysis of pyridine derivatives reveals that the nitrogen atom of the pyridine ring is typically a region of negative potential, making it a likely site for protonation. nih.gov The distribution of electrostatic potential across the molecule provides insights into its intermolecular interactions and chemical reactivity. nih.govmdpi.com For Pyridine-2,5-dicarbohydrazide, MEP analysis would identify the electron-rich regions around the nitrogen and oxygen atoms and the electron-poor regions around the hydrogen atoms. nih.gov

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a method for defining atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org This analysis allows for the characterization of inter- and intramolecular interactions by locating bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points. researchgate.net

QTAIM is a powerful tool for identifying and characterizing hydrogen bonds and other weak interactions within a molecular system. researchgate.net The values of ρ and ∇²ρ at a BCP can distinguish between shared-shell (covalent) interactions and closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions). scielo.org.mx For pyridine-containing systems, QTAIM has been used to analyze the nature of hydrogen bonds and other intramolecular interactions, providing a deeper understanding of their structure and stability. researchgate.net

Noncovalent Interaction (NCI) Plot Computational Tools

The Noncovalent Interaction (NCI) plot is a computational tool used to visualize and analyze weak, noncovalent interactions in real space. nih.gov It is based on the electron density and its reduced density gradient (RDG). scielo.org.mx The NCI plot method generates 3D isosurfaces that highlight regions of noncovalent interaction, such as hydrogen bonds, van der Waals interactions, and steric repulsion. rsc.orgnih.gov

The isosurfaces are color-coded based on the sign of the second Hessian eigenvalue of the electron density, which distinguishes between attractive (blue or green) and repulsive (red) interactions. scielo.org.mx This technique is particularly useful for understanding the forces that govern supramolecular structures and molecular recognition. rsc.org In the context of Pyridine-2,5-dicarbohydrazide, NCI plot analysis could reveal the intramolecular hydrogen bonding network and other noncovalent interactions that stabilize its conformation. scielo.org.mxnih.gov

Time-Dependent Density Functional Theory (TDDFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a robust quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. mdpi.comyoutube.com It calculates the excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. mdpi.com These calculated energies can be directly correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectroscopy.

While specific TD-DFT studies on pyridine-2,5-dicarbohydrazide are not extensively available in the literature, the methodology has been successfully applied to a wide range of related pyridine derivatives, demonstrating its predictive power. nih.govnih.gov For instance, studies on styrylpyridine compounds have shown that TD-DFT calculations, particularly using functionals like B3LYP, can reliably predict λmax values that are in close agreement with experimental data, often with a mean error of just a few nanometers. nih.govresearchgate.net The choice of the basis set, such as 6-31G(d) or 6-311+G(d,p), and the inclusion of solvent effects via models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) are critical for achieving high accuracy. mdpi.comnih.gov

These calculations provide insights into the nature of electronic transitions, such as π→π* and n→π*, which are characteristic of molecules containing aromatic rings and heteroatoms with lone pairs, like pyridine derivatives. researchgate.netresearchgate.net The accuracy of TD-DFT in predicting the photophysical properties of similar compounds suggests it is a highly valuable tool for designing novel materials with specific optical properties, such as fluorescent probes or components for organic light-emitting devices (OLEDs). researchgate.netnih.gov

| Compound | Functional/Basis Set | Calculated λmax (nm) | Experimental λmax (nm) | Transition Type |

| 2-Styrylpyridine | B3LYP/6-31G(d) | 309 | 309 | π→π |

| 4-Styrylpyridine | B3LYP/6-31G(d) | Not specified | 303 | π→π |

| Pyridine Carbonitrile Derivative (PC1) | Not specified | 323 | 323-379 (band) | n→π |

| Pyridine Carbonitrile Derivative (PC1) | Not specified | 265 | 265-309 (band) | π→π |

This table presents examples of TD-DFT calculations for various pyridine derivatives to illustrate the method's accuracy. Data is sourced from multiple studies for comparative purposes. nih.govresearchgate.netresearchgate.net

Energetic Features of Intermolecular Interactions (e.g., π-stacking, H-bonds)

The solid-state structure and resulting material properties of organic compounds are governed by a complex interplay of intermolecular interactions. For derivatives of pyridine-dicarboxylic acid, hydrogen bonds (H-bonds) and π-stacking interactions are paramount in directing their supramolecular assembly. nih.gov Computational methods, particularly DFT, are employed to quantify the energetic contributions of these noncovalent interactions, providing a deeper understanding of crystal packing and stability.

Hydrogen bonding is a dominant force, especially in molecules like pyridine-2,5-dicarbohydrazide which possess multiple donor (N-H) and acceptor (C=O, pyridine nitrogen) sites. In related structures, such as co-crystals of pyridine derivatives with dicarboxylic acids, strong O-H···N hydrogen bonds are frequently observed. mdpi.com The strength of these interactions can be calculated and analyzed using tools like Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) plot analysis. mdpi.com Studies on pyridine-2,3-dicarboxylic acid have revealed very short, strong intramolecular hydrogen bonds with O···O distances of approximately 2.4 Å. core.ac.uk

| Complex/Interaction Type | Method | Key Distances (Å) | Calculated Interaction Energy (kcal/mol) |

| Complex 1: [Mn2(pydco)2(bpy)2(H2O)2]·2H2O | |||

| π-stacking (pydco-pydco) | DFT | d_center = 3.77 | -11.9 |

| π-stacking (bpy-bpy) | DFT | d_center = 3.88 | -13.0 |

| Hydrogen Bond (O-H···O) | DFT | Not specified | -21.4 |

| Complex 2: [Zn(bpy)(Hpydco)2] | |||

| π-stacking (pydco-bpy) | DFT | d_center = 3.59 | -17.0 |

| π-stacking (bpy-bpy) | DFT | d_center = 3.65 | -15.9 |

| Hydrogen Bond (O-H···O) | DFT | Not specified | -18.2 |

This table summarizes the calculated energetic features of intermolecular interactions in metal complexes of pyridine-2,5-dicarboxylic acid N-oxide (pydco) and 2,2′-bipyridine (bpy), as determined by DFT. Data sourced from a study on coordination complexes. nih.gov

Applications in Advanced Materials Science

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridine-2,5-dicarboxylate (B1236617) (2,5-PDC) scaffold, derived from the corresponding dicarboxylic acid, is a valuable linker in the assembly of coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.org The dicarboxylate groups and the pyridyl nitrogen atom act as polydentate ligand sites, capable of coordinating with various metal ions like manganese(II), cobalt(II), nickel(II), and copper(II). acs.orgnih.gov

The synthesis of these materials often occurs under hydrothermal conditions, where the metal salt and the organic linker self-assemble into extended networks. nih.gov The resulting architectures can vary significantly, from two-dimensional (2D) layers to complex three-dimensional (3D) frameworks. acs.orgnih.gov For instance, research has demonstrated the formation of 2D metal-organic layers and 3D MOFs using a related pyridine-dicarboxylic acid linker, showcasing diverse topologies. acs.orgnih.gov In some cases, in-situ hydrothermal decarboxylation can occur, transforming the initial ligand into a different one during the reaction, which adds another layer of synthetic complexity and potential for novel structures. tandfonline.com

The exploitation of the multiple binding sites on pyridine-based scaffolds, such as those in pyridine-2,5-dicarbohydrazide derivatives, is a key strategy for designing functional materials. mdpi.com The ability to form stable complexes with metal ions is fundamental to their application in coordination chemistry. These CPs and MOFs are not merely structurally interesting; they are designed for specific functions. For example, MOFs synthesized from pyridine-2,5-dicarboxamide (B1311706) have shown potential as sensors due to their tunable luminescent properties. Furthermore, certain copper(II)-based 3D MOFs constructed with a pyridine-dicarboxylic acid linker have demonstrated excellent catalytic performance in Knoevenagel condensation reactions, a vital carbon-carbon bond-forming reaction in organic synthesis. nih.gov These catalysts can be recycled and achieve high product yields, highlighting their potential for practical applications. nih.gov

Chemosensor Development

Pyridine-2,5-dicarbohydrazide is a key platform for the development of chemosensors designed for the detection of specific metal ions and anions. rsc.org The carbohydrazide (B1668358) groups (-CONHNH₂) provide effective binding sites for ions, a property that is harnessed to create sensitive and selective detection systems. rsc.org These sensors are often synthesized by reacting the dicarbohydrazide with aldehyde-containing molecules to form Schiff base derivatives, which can exhibit specific optical responses upon ion binding. researchgate.netmdpi.com This approach allows for the creation of receptors tailored for particular analytes in environmental or biological samples.

Chemosensors derived from pyridine-dicarbohydrazide operate through colorimetric and fluorometric mechanisms, enabling visual ("naked-eye") or spectroscopic detection of target ions. rsc.orgresearchgate.net

Colorimetric Detection: Upon binding with a specific ion, the electronic properties of the sensor molecule change, leading to a shift in its absorption spectrum and a visible color change. rsc.org For example, a chemosensor based on pyridine-2,5-dicarbohydrazide was designed to recognize Cu²⁺ ions, causing the solution to change color, which is easily observable. rsc.org A different pyridine-2,6-dicarboxamide-based sensor turned from pale yellow to pink in the presence of Fe³⁺. niscpr.res.in

Fluorometric Detection: These sensors can be designed to "turn on" or "turn off" their fluorescence in the presence of an analyte. A turn-off sensor exhibits fluorescence quenching upon ion binding, a mechanism often attributed to chelation-enhanced fluorescence quenching (CHEQ). researchgate.net Conversely, a turn-on sensor may show enhanced fluorescence due to mechanisms like chelation-enhanced fluorescence (CHEF), where the binding event restricts molecular rotation and promotes radiative decay. mdpi.com A sensor derived from pyridine-2,6-dicarbohydrazide (B1583541), for instance, showed significant fluorescence quenching when it bound to Cu²⁺ ions. researchgate.net

The core mechanism involves the formation of a stable complex between the ion and the sensor's binding sites, which include the carbohydrazide moieties and other functional groups. rsc.org This interaction alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in the observed optical changes. mdpi.com

The effectiveness of a chemosensor is defined by its selectivity (ability to detect a specific ion in the presence of others) and sensitivity (the lowest concentration it can detect). Sensors based on pyridine-dicarbohydrazide have been engineered for high selectivity and sensitivity towards various ions.

One study detailed a colorimetric chemosensor, L1, derived from pyridine-dicarbohydrazide that showed high selectivity for the toxic Cu²⁺ cation and biologically important anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and adenosine (B11128) monophosphate (AMP²⁻) in a mixed solvent system. rsc.org The sensor facilitated "naked-eye" detection with a response time of about five seconds. rsc.org Another highly selective sensor for Cu²⁺, based on a modified pyridine-2,6-dicarbohydrazide, exhibited both colorimetric changes and fluorescence quenching. researchgate.net

The sensitivity of these sensors is quantified by their limit of detection (LOD). Research has demonstrated impressively low LODs, often in the micromolar (μM) to nanomolar (nM) range, indicating a high degree of sensitivity.

| Sensor Derivative | Target Ion(s) | Detection Mechanism | Limit of Detection (LOD) | Association Constant (Kₐ) |

|---|---|---|---|---|

| Pyridine-dicarbohydrazide based (L1) | Cu²⁺ | Colorimetric | 0.12 μM | Not Specified |

| Pyridine-dicarbohydrazide based (L1) | AMP²⁻ | Colorimetric | 0.08 μM | Not Specified |

| Indole-containing 2,6-pyridinedicarbohydrazide (P3) | Cu²⁺ | Fluorescence Turn-off & Colorimetric | 4.2 nM | 2.9–3.5 × 10¹¹ M⁻² |

| 2,6-pyridinedicarbohydrazide-based (L3) | Cu²⁺ | Fluorescence & Colorimetric | 2.28 nM | 2.2 × 10¹¹ M⁻² |

These studies, supported by techniques like UV-Vis spectroscopy, ¹H NMR, and density functional theory (DFT) calculations, confirm the binding modes and stoichiometry, often revealing a 1:2 complex between the sensor and the metal ion. rsc.orgresearchgate.net

Polymer Additives and Intermediates

While pyridine-2,5-dicarbohydrazide itself is primarily explored in chemosensors and coordination chemistry, its precursor, pyridine-2,5-dicarboxylic acid (2,5-PDCA), is gaining significant attention as a monomer for advanced polymers. pnas.orgwur.nl The carbohydrazide is synthesized from the dicarboxylic acid, making 2,5-PDCA a crucial intermediate. Isomers like pyridine-2,6-dicarboxylic acid are also used as additives to enhance the thermal stability and fire resistance of polymers. atamanchemicals.com

Pyridine-2,5-dicarboxylic acid (2,5-PDCA) is being investigated as a renewable, bio-based alternative to petroleum-derived monomers like terephthalic acid (TPA) in the synthesis of polyesters. pnas.orgwur.nlkaist.ac.kr This interest is driven by environmental concerns over plastic waste and the need for sustainable materials. pnas.orgkaist.ac.kr Polyesters made from 2,5-PDCA could potentially replace widely used plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). pnas.org

Researchers have successfully developed metabolically engineered microbial strains, such as Corynebacterium glutamicum and Rhodococcus jostii, to produce 2,5-PDCA from renewable feedstocks like glucose or lignin. pnas.org These biotechnological routes offer a promising alternative to chemical synthesis, which often faces challenges with low yield and hazardous waste generation. kaist.ac.kr Engineered strains have achieved production of 2,5-PDCA on a scale of grams per liter. kaist.ac.kr

Polymers synthesized using 2,5-PDCA have shown distinct and potentially advantageous properties. In one study, soil-release polymers (SRPs) were created using different pyridine (B92270) dicarboxylate isomers as building blocks. acs.org The SRPs containing 2,5-pyridine dicarboxylate units demonstrated performance that was comparable to or even exceeded that of current industry-standard additives for preventing soil redeposition on polyester (B1180765) fabrics. acs.org This highlights how the specific isomerism of the pyridine-based monomer can significantly impact the final properties and performance of the polymer. acs.org

Catalytic Applications

Role in Catalytic Processes